Product packaging for Raloxifene dimethyl ester hydrochloride(Cat. No.:)

Raloxifene dimethyl ester hydrochloride

Cat. No.: B8525927
M. Wt: 594.1 g/mol
InChI Key: ZJOJUZBGWIHPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Selective Estrogen Receptor Modulators (SERMs) and their Chemical Architectures

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds characterized by their ability to exhibit dual agonist and antagonist effects on estrogen receptors in a tissue-specific manner. nih.govaacrjournals.org Their chemical structures are diverse, but they generally mimic the steroidal structure of estrogen to facilitate binding to estrogen receptors (ERs). nih.gov

The primary chemical families of SERMs include the triphenylethylenes and the benzothiophenes. researchgate.net Prominent examples from these families showcase the structural diversity that allows for their selective action.

SERM Chemical Family Key Structural Features
TamoxifenTriphenylethylene (B188826)Possesses a triphenylethylene core with a dimethylaminoethoxy side chain.
ClomipheneTriphenylethyleneStructurally similar to tamoxifen, it is a mixture of two geometric isomers (enclomiphene and zuclomiphene). researchgate.net
ToremifeneTriphenylethyleneA chlorinated derivative of tamoxifen.
Raloxifene (B1678788)Benzothiophene (B83047)Features a 2-arylbenzothiophene scaffold. rsc.org

The interaction of these structurally distinct molecules with the estrogen receptor's ligand-binding domain induces different conformational changes in the receptor. aacrjournals.org These conformational shifts are pivotal in determining whether the SERM will act as an agonist or an antagonist in a particular tissue, a key aspect of their therapeutic application. nih.govaacrjournals.org

The Benzothiophene Scaffold as a Core Structure in Medicinal Chemistry

The benzothiophene scaffold, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.net This core is present in a variety of medicinally important compounds, including raloxifene, sertaconazole, and zileuton. rsc.org The structural versatility of the benzothiophene ring system allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.govbenthamdirect.com

The significance of the benzothiophene scaffold is underscored by its presence in numerous compounds investigated for a range of therapeutic applications. nih.govresearchgate.netnih.gov The sulfur-containing heterocyclic system offers unique electronic and steric properties that contribute to its interaction with biological targets. researchgate.net Medicinal chemists have extensively explored modifications of the benzothiophene core to develop novel therapeutic agents. nih.govresearchgate.net

Positioning of Raloxifene Dimethyl Ester Hydrochloride within Synthetic Pathways to Raloxifene and Related Derivatives

This compound serves as a key intermediate in the synthesis of raloxifene. The synthesis of raloxifene has been approached through various methodologies, often involving the construction of the core 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) structure. rsc.org

One of the established synthetic routes involves the Friedel-Crafts acylation of a protected benzothiophene derivative. heteroletters.org In this context, a precursor molecule containing methoxy (B1213986) groups at the 6-position of the benzothiophene ring and the 4'-position of the 2-phenyl ring is utilized. These methoxy groups act as protecting groups for the eventual phenolic hydroxyls in the final raloxifene molecule.

The demethylation of these methoxy groups is a critical step in the synthesis. this compound represents the state of the molecule before this final deprotection step. The hydrochloride salt form enhances the stability and handling of the compound during the synthetic process. The subsequent demethylation, often achieved using reagents like ethanethiol (B150549) and aluminum chloride, yields the active raloxifene molecule. google.com Therefore, this compound is a direct precursor in one of the primary industrial synthesis pathways of raloxifene. The development of efficient and scalable synthetic routes for raloxifene and its derivatives continues to be an active area of research, with a focus on improving yields and utilizing more environmentally friendly reagents. heteroletters.orgacs.orgnih.goviu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32ClNO6S B8525927 Raloxifene dimethyl ester hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H32ClNO6S

Molecular Weight

594.1 g/mol

IUPAC Name

[4-[6-acetyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] acetate;hydrochloride

InChI

InChI=1S/C32H31NO6S.ClH/c1-21(34)38-26-12-8-24(9-13-26)32-30(28-15-14-27(39-22(2)35)20-29(28)40-32)31(36)23-6-10-25(11-7-23)37-19-18-33-16-4-3-5-17-33;/h6-15,20H,3-5,16-19H2,1-2H3;1H

InChI Key

ZJOJUZBGWIHPAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl

Origin of Product

United States

Synthetic Methodologies for Raloxifene Dimethyl Ester Hydrochloride and Its Integration into Complex Chemical Synthesis

Precursor Synthesis and Esterification Pathways Leading to the Dimethyl Ester Intermediate

The foundation of the Raloxifene (B1678788) dimethyl ester hydrochloride synthesis lies in the efficient preparation of its key aromatic and heterocyclic building blocks. These precursors contain the foundational carbon skeleton and functional groups that are elaborated in subsequent steps.

The synthesis of the Raloxifene framework relies on two primary precursor molecules: one that will form the benzothiophene (B83047) core and another that constitutes the C-3 acyl side chain.

The precursor for the benzothiophene core is typically an α-arylthioacetophenone derivative. A common and efficient route to this intermediate, 1-(4-Methoxyphenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone , involves the nucleophilic substitution reaction between 3-methoxybenzenethiol (B100605) and an α-halo ketone, such as 4-methoxy phenacylbromide (2-Bromo-1-(4-methoxyphenyl)-ethanone). jocpr.com This reaction is generally carried out in the presence of a base, like potassium hydroxide (B78521), in a suitable solvent such as ethanol. dshs-koeln.de The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the bromide from the α-carbon of the acetophenone (B1666503) derivative. This single-step process provides the key thioether intermediate in high yields, often exceeding 80%. jocpr.com

The second key precursor is 4-[2-(1-piperidinyl)ethoxy]benzoic acid , which forms the side chain responsible for receptor interaction. Its synthesis often commences from ethyl 4-hydroxybenzoate (ethylparaben). The phenolic hydroxyl group is alkylated with N-(2-chloroethyl)piperidine using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to its hydrochloride salt. dshs-koeln.de

Esterification of carboxylic acid moieties is a fundamental transformation in organic synthesis. In the context of preparing an esterified precursor, such as a methyl ester of 4-[2-(1-piperidinyl)ethoxy]benzoic acid, direct esterification with methanol (B129727) is a primary method. The most common technique is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product, water is typically removed, or a large excess of the alcohol (methanol) is used as the solvent. masterorganicchemistry.com While the primary synthetic routes to Raloxifene itself utilize the carboxylic acid precursor directly, the principles of Fischer esterification are applicable for creating methyl ester derivatives of such intermediates.

To overcome the equilibrium limitations and sometimes harsh conditions of the traditional Fischer esterification, several advanced methods have been developed for converting carboxylic acids to esters. These approaches can offer higher yields, milder reaction conditions, and greater functional group tolerance. derpharmachemica.com

One major strategy involves the use of coupling reagents that activate the carboxylic acid. The Steglich esterification, for example, uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst, typically 4-dimethylaminopyridine (DMAP) . numberanalytics.com This method proceeds under mild conditions and is effective for sterically hindered substrates.

Other activating agents can be employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride first convert the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. derpharmachemica.com Similarly, phosphorus-based reagents like phosphorus oxychloride (POCl₃) can catalyze the esterification efficiently, often at room temperature for primary alcohols like methanol, with good to high yields. derpharmachemica.com

For industrial-scale synthesis, heterogeneous catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or silica-supported acids offer advantages in terms of easy separation and catalyst recycling, contributing to more sustainable and cost-effective processes. derpharmachemica.comorganic-chemistry.org

Construction of the Core Benzothiophene System Incorporating Ester Derivatives

The formation of the benzothiophene ring is a critical step that defines the core structure of Raloxifene. This heterocyclic system is then functionalized, typically through an acylation reaction, to install the side chain necessary for its biological activity.

The most prevalent method for constructing the 2-arylbenzo[b]thiophene core of Raloxifene is the acid-catalyzed intramolecular cyclization and rearrangement of an α-(arylthio)acetophenone intermediate. google.com Starting from 1-(4-methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone, treatment with a strong acid catalyst promotes the formation of the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) . google.com

Commonly used catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). jocpr.comdshs-koeln.derepec.org The mechanism is believed to proceed via an electrophilic aromatic substitution pathway. The acid catalyst protonates the carbonyl oxygen, generating an enol or enol-like intermediate. The electron-rich aromatic ring derived from the 3-methoxybenzenethiol moiety then attacks the activated carbonyl or a related electrophilic species, leading to cyclization. Subsequent dehydration and rearrangement steps result in the formation of the stable aromatic benzothiophene ring system.

A significant challenge in this reaction is controlling the regioselectivity. The cyclization can lead to two isomeric products: the desired 6-methoxy derivative and the undesired 4-methoxy derivative. google.comgoogle.com Reaction conditions are therefore optimized to maximize the yield of the correct regioisomer.

CatalystSolventTemperatureYield of 6-methoxy isomerReference
Polyphosphoric Acid (PPA)Neat85-90°CForms a ~3:1 mixture with the 4-methoxy isomer google.com
Aluminum Chloride (AlCl₃)Dichloromethane (B109758) (DCM)0-5°C to Room Temp90% (of combined isomers) jocpr.com
Methanesulfonic Acid (MSA)Toluene90°C80% (after rearrangement) jocpr.com

After the successful synthesis of the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene core, the next crucial step is the introduction of the side chain at the C-3 position. This is accomplished via a Friedel-Crafts acylation reaction. heteroletters.org The benzothiophene ring system is sufficiently electron-rich to undergo electrophilic substitution at the 3-position.

The acylating agent is an acyl chloride, which is derived from its corresponding carboxylic acid precursor. Specifically, 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride is converted into the highly reactive 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride . This transformation is typically achieved using reagents such as thionyl chloride or oxalyl chloride in a solvent like dichloromethane. heteroletters.org

The subsequent Friedel-Crafts acylation is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃) . google.com The AlCl₃ coordinates to the acyl chloride, generating a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the C-3 position of the benzothiophene core, leading to the formation of a sigma complex intermediate. Deprotonation restores the aromaticity of the thiophene (B33073) ring and yields the final acylated product, which is the direct precursor to Raloxifene. The reaction is typically performed in an inert solvent like dichloromethane at controlled temperatures to minimize side reactions. heteroletters.org

Benzothiophene DerivativeAcylating AgentCatalystSolventYieldReference
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochlorideAluminum Chloride (AlCl₃)Dichloromethane82% heteroletters.org
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene4-(2-Chloro-ethoxy)-benzoyl chlorideAluminum Chloride (AlCl₃)DichloromethaneNot specified

Subsequent Chemical Transformations of the Dimethyl Ester Scaffold in the Synthesis of Raloxifene

The synthesis of Raloxifene from its precursors is a multi-step process involving critical chemical transformations. A hypothetical "dimethyl ester scaffold" would serve as a key intermediate, requiring a series of reactions to unmask reactive functional groups and build the final molecular architecture. These transformations typically include the hydrolysis of ester groups to regenerate carboxylic acids, the activation of these acids into more reactive species like acyl chlorides, and finally, the demethylation of ether groups to yield the phenolic hydroxyls characteristic of the final Raloxifene molecule.

In complex organic syntheses, carboxylic acid functionalities are often protected as esters to prevent unwanted side reactions. The regeneration of the carboxylic acid from its ester form is a fundamental step, typically achieved through hydrolysis. This process, known as saponification when base-mediated, involves the cleavage of the ester bond.

The reaction is commonly carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the desired carboxylic acid.

While a "Raloxifene dimethyl ester" is not a commonly cited intermediate, the principle of ester hydrolysis is applied in the synthesis of key precursors. For example, the side chain 4-[2-(1-piperidinyl)ethoxy]benzoic acid can be synthesized from its corresponding ethyl ester (ethyl 4-hydroxybenzoate, or ethylparaben). After alkylation of the phenolic hydroxyl group, the ethyl ester is hydrolyzed to the carboxylic acid, which is a crucial building block for the final acylation step in the Raloxifene synthesis. dshs-koeln.de

Table 1: General Conditions for Ester Hydrolysis

Parameter Base-Mediated Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Reagent Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Strong acids (e.g., H₂SO₄, HCl) in water
Mechanism Nucleophilic acyl substitutionReversible reaction, driven by excess water
Intermediate Tetrahedral intermediate, carboxylate saltProtonated carbonyl, tetrahedral intermediate
Final Step Acidification to produce the carboxylic acidNot required, product is the carboxylic acid
Advantages Irreversible and typically goes to completionUseful for base-sensitive substrates

Conversion of Carboxylic Acid Intermediates to Acyl Chlorides

The direct use of carboxylic acids in Friedel-Crafts acylation reactions is generally ineffective. Therefore, the carboxylic acid intermediate, such as 4-[2-(1-piperidinyl)ethoxy]benzoic acid, must be converted into a more reactive derivative, typically an acyl chloride. This "activation" step is critical for the subsequent carbon-carbon bond formation that attaches the side chain to the benzothiophene core of Raloxifene. nih.gov

The conversion is most commonly achieved by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.ukresearchgate.net Other reagents like oxalyl chloride and phosphorus pentachloride (PCl₅) are also effective. nih.gov For instance, the synthesis of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride is a documented step where the corresponding carboxylic acid is reacted with thionyl chloride in a solvent like methylene (B1212753) dichloride. hakon-art.com

Table 2: Reagents for Acyl Chloride Formation

Reagent Formula Typical Conditions Byproducts Notes
Thionyl ChlorideSOCl₂Reflux in inert solvent (e.g., CH₂Cl₂, Toluene)SO₂(g), HCl(g)Most common; gaseous byproducts simplify workup. hakon-art.com
Oxalyl Chloride(COCl)₂Inert solvent (e.g., CH₂Cl₂), often with catalytic DMFCO(g), CO₂(g), HCl(g)Milder conditions, also has gaseous byproducts. nih.gov
Phosphorus PentachloridePCl₅Reaction performed neat or in an inert solventPOCl₃, HCl(g)Vigorous reaction; liquid byproduct (POCl₃) requires separation.
Phosphorus TrichloridePCl₃Requires heatingH₃PO₃Stoichiometry is 3 moles of acid to 1 mole of PCl₃.

Demethylation Reactions in the Final Stages of Raloxifene Synthesis

The final and crucial step in many synthetic routes to Raloxifene is the simultaneous demethylation of two aryl methyl ether groups to form the biologically active phenolic hydroxyl groups. rsc.org The precursor, [6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy)-phenyl]-methanone, is treated with a potent demethylating agent to cleave the stable ether bonds. jocpr.com

A widely employed method involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), in combination with a nucleophilic thiol, like ethanethiol (B150549). rsc.orgzenodo.org The Lewis acid coordinates to the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the thiol. However, ethanethiol is notorious for its persistent and unpleasant odor, posing challenges for industrial-scale synthesis. hakon-art.com

To address this, greener and more industrially viable alternatives have been developed. Research has shown that odorless, long-chain thiols, such as decanethiol, can be used in conjunction with aluminum chloride to achieve efficient demethylation. hakon-art.comzenodo.org This modification improves the environmental and occupational safety of the process without compromising the yield or purity of the final Raloxifene hydrochloride product. zenodo.org

Table 3: Comparison of Demethylation Reagents for Raloxifene Synthesis

Reagent System Key Components Reaction Conditions Yield Advantages/Disadvantages
Traditional Method Aluminum Chloride (AlCl₃) & EthanethiolMethylene dichloride solvent, 25-35°CHighDisadvantage: Ethanethiol has a strong, foul odor. hakon-art.comzenodo.org
Improved "Green" Method Aluminum Chloride (AlCl₃) & DecanethiolMethylene dichloride solvent, 25-35°C~53% (crystallized)Advantage: Decanethiol is odorless, improving safety and handling. hakon-art.comzenodo.org
Other Methods Boron Tribromide (BBr₃)Inert solvent at low temperaturesEffectiveStrong Lewis acid, but can be harsh and requires careful handling.

Methodological Advancements and Green Chemistry Principles in the Synthesis of Raloxifene Dimethyl Ester Hydrochloride

Development of Efficient and Environmentally Benign Synthetic Routes

The core strategy for synthesizing Raloxifene (B1678788) involves three main stages: aroylation, carbon-carbon bond formation, and nucleophilic substitution, starting from the 6-methoxy-2-(4-methoxyphenyl)-benzothiophene core. rsc.org Research has focused on refining these stages to be more efficient and environmentally friendly.

Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing waste. Key steps in Raloxifene synthesis, such as the Friedel-Crafts acylation and the final demethylation, have been subjects of extensive optimization.

In the Friedel-Crafts acylation step, where the benzothiophene (B83047) core is acylated, reaction conditions have been fine-tuned. One method involves reacting 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene with 4-(2-Chloro-ethoxy)-benzoyl chloride using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (B109758) (DCM) at a reduced temperature of 0-5°C for 2 hours. jocpr.com Using a large excess of the acylation catalyst, typically 5-10 moles per mole of product, has been shown to produce high yields in economically brief reaction times. google.com However, other studies have shown that under certain conditions, particularly with electron-withdrawing groups on the benzothiophene core, this reaction may require higher temperatures (140°C) and longer durations (9-12 hours) in solvents like chlorobenzene. nih.gov

The final hydrolysis or de-protection step to yield Raloxifene has also been optimized. An improved process involves hydrolysis in an aqueous medium under basic conditions (using potassium hydroxide) at reflux temperature, which avoids the use of organic solvents and improves the yield and purity of the final product. heteroletters.org Subsequent crystallization from a mixture of methanol (B129727) and water can yield Raloxifene hydrochloride with a purity of 99.9%. heteroletters.org

StepReactantsCatalyst/ReagentSolventTemperatureTimeYield/PurityReference
Friedel-Crafts Acylation 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene, 4-(2-Chloro-ethoxy)-benzoyl chlorideAluminum Chloride (AlCl₃)Dichloromethane (DCM)0-5°C2 hr- jocpr.com
Friedel-Crafts Acylation C6-substituted benzothiophenes, Acid chloride salt4-dimethylaminopyridine (DMAP)Chlorobenzene140°C9-12 hr53-72% nih.gov
Demethylation Acylated methoxy-benzothiophene intermediateAluminum Chloride (AlCl₃), DecanethiolMethylene (B1212753) Dichloride25-35°C2 hr53.3% tsijournals.com
Demethylation/Hydrolysis Acylated methoxy-benzothiophene intermediateBoron trichloride, then MethanolDichloromethane2-20°C~52 hr95% chemicalbook.com
Hydrolysis of Sulfonyl Groups 6-methylsulfonyloxy intermediatePotassium Hydroxide (B78521) (KOH)WaterReflux-High Yield, 99.9% Purity heteroletters.org

A major focus of green chemistry is the reduction or replacement of hazardous solvents and reagents. scienceopen.com

Sustainable Solvents: Traditional syntheses of Raloxifene have often employed halogenated solvents like dichloromethane and 1,2-dichloroethane. google.comgoogle.com While effective, these solvents pose environmental and health risks. google.com Research has explored greener alternatives:

Ionic Liquids (ILs): These are considered greener alternatives to volatile organic solvents due to their non-volatile and non-flammable nature. rsc.org A synthetic route for Raloxifene has been developed using the ionic liquid [bmim][BF4] (butylmethylimidazolium tetrafluoroborate) for a Suzuki coupling reaction to form the benzothiophene core, achieving an 81% yield. The ionic liquid can then be recovered and reused. rsc.org

Water: An improved process for the de-protection of sulfonyl groups in a Raloxifene intermediate was developed using water as the solvent, which is a cost-effective and environmentally friendly alternative to organic solvents. heteroletters.org

Greener Reagents: The demethylation step in Raloxifene synthesis traditionally uses foul-smelling and hazardous thiols like ethanethiol (B150549) in combination with aluminum chloride. tsijournals.com A significant green improvement has been the substitution of ethanethiol with odorless decanethiol, which enhances laboratory safety and reduces the environmental impact without compromising the reaction's effectiveness. tsijournals.com

Innovations in Catalysis for Esterification and Subsequent Transformations

Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher efficiency and selectivity. In the synthesis of Raloxifene and its benzothiophene core, several catalytic methods are employed.

Friedel-Crafts Acylation: This key step is typically catalyzed by Lewis acids, most commonly aluminum chloride (AlCl₃). jocpr.comgoogle.comtsijournals.com This catalyst facilitates the electrophilic substitution onto the benzothiophene ring. While effective, AlCl₃ is used in large stoichiometric amounts and can generate significant waste. google.com Research into alternative, more sustainable catalysts for Friedel-Crafts reactions is an ongoing area of interest, with alternatives like aluminum hydrogensulfate [Al(HSO₄)₃] and metal-free phosphoric acid catalysis being explored for related transformations. rsc.org

Suzuki Coupling: To form the core benzothiophene structure, modern methods have employed palladium-catalyzed Suzuki coupling reactions. This approach involves coupling 6-methoxybenzothiophene-2-boronic acid with 4-iodoanisole (B42571) and has been successfully demonstrated in ionic liquid solvents. rsc.org

Iodine-Catalyzed Reactions: Iodine has been used as an efficient and economical catalyst for cascade reactions to synthesize benzothiophene derivatives under metal- and solvent-free conditions, representing a green and atom-economical approach. organic-chemistry.org

Process Intensification Techniques in Chemical Manufacturing

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. frontiersin.orgunito.it A key technology in this area is continuous-flow synthesis. mdpi.com

Continuous-flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety compared to traditional batch reactors. mdpi.comresearchgate.net This technology is particularly advantageous for scaling up reactions. researchgate.net The synthesis of the benzothiophene and benzofuran (B130515) cores, central to Raloxifene, has been successfully demonstrated using electrochemical continuous-flow systems. acs.org This method allows for the synthesis of halogenated benzothiophenes under transition-metal- and oxidant-free conditions, with the ability to scale up production efficiently. acs.org By developing multistep continuous-flow protocols, complex molecules can be prepared in a "telescoped" manner, where intermediates are not isolated but are directly transferred to the next reactor, significantly streamlining the manufacturing process. mdpi.comresearchgate.net

Structural Characterization and Analytical Verification of Raloxifene Dimethyl Ester Hydrochloride and Its Precursors

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Raloxifene (B1678788) Dimethyl Ether Hydrochloride. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to provide a complete picture of the molecular framework. nih.gov

In the analysis of Raloxifene Dimethyl Ether Hydrochloride, ¹H NMR spectroscopy is used to confirm the successful methylation of the two phenolic hydroxyl groups present in the parent Raloxifene molecule. This is evidenced by the disappearance of the signals corresponding to the hydroxyl protons and the appearance of two new singlet peaks characteristic of methoxy (B1213986) groups (-OCH₃). These signals are typically observed in the range of δ 3.5-4.0 ppm. The integration of these new signals would correspond to six protons (two -OCH₃ groups). The remaining aromatic and aliphatic protons of the core structure would show shifts comparable to the parent compound, confirming the integrity of the benzothiophene (B83047) and piperidine (B6355638) rings.

Table 1: Comparison of Key Expected ¹H NMR Signals for Raloxifene vs. Raloxifene Dimethyl Ether This table presents expected data based on typical chemical shifts for the functional groups.

Functional Group Raloxifene Expected Chemical Shift (δ ppm) Raloxifene Dimethyl Ether Expected Chemical Shift (δ ppm)
Phenolic -OH ~9.5-10.5 (broad singlet, 2H) Absent
Methoxy -OCH₃ Absent ~3.8 (singlet, 6H)
Aromatic Protons ~6.5-8.0 (multiplets) ~6.5-8.0 (multiplets, similar pattern)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of Raloxifene Dimethyl Ether Hydrochloride and for providing structural information through fragmentation analysis. Typically, a soft ionization technique such as Electrospray Ionization (ESI) coupled with a mass analyzer is used, often in conjunction with liquid chromatography (LC-MS). nih.govnih.gov

The primary application of MS is to verify the molecular mass of the synthesized compound. The molecular formula for Raloxifene is C₂₈H₂₇NO₄S, with a molecular weight of 473.58 g/mol . The dimethyl ether derivative has the formula C₃₀H₃₁NO₄S and a molecular weight of 501.64 g/mol . In positive ion mode ESI-MS, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 502.2, confirming the addition of two methyl groups to the Raloxifene structure. heteroletters.org

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis to further confirm the structure. thermofisher.com The molecular ion (m/z 502.2) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule. Key fragments would correspond to the cleavage of the ether linkages and the piperidine ring, which can be compared to the known fragmentation pattern of Raloxifene to ensure the core benzothiophene structure is intact. nih.govnih.gov

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ Peak (m/z)
Raloxifene C₂₈H₂₇NO₄S 473.58 474.2

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. For the characterization of Raloxifene Dimethyl Ether Hydrochloride, IR spectroscopy is particularly useful for confirming the conversion of the phenolic hydroxyl groups into methyl ether groups. nih.gov

The IR spectrum of the parent compound, Raloxifene, would display a characteristic broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic groups. researchgate.net Upon successful methylation to form the dimethyl ether derivative, this broad O-H band would be absent. Concurrently, new absorption bands would appear in the spectrum of the product. These include C-H stretching vibrations for the methyl groups of the ether, typically found between 2850 and 2960 cm⁻¹, and, most significantly, strong C-O-C stretching bands characteristic of aryl ethers, which appear in the 1000-1300 cm⁻¹ region. The presence of other key absorptions, such as the C=O stretch of the ketone group (around 1640 cm⁻¹), would remain, confirming that other parts of the molecule were unaffected by the reaction. The spectra are typically recorded on solid samples as a potassium bromide (KBr) dispersion. researchgate.net

Table 3: Key Infrared Absorption Bands for Structural Confirmation This table presents expected data based on typical IR frequencies for the functional groups.

Functional Group Characteristic Absorption Range (cm⁻¹) Expected in Raloxifene Expected in Raloxifene Dimethyl Ether
Phenolic O-H Stretch 3200-3500 (broad) Yes No
Aromatic C-H Stretch 3000-3100 Yes Yes
Aliphatic C-H Stretch 2850-2960 Yes Yes (more intense due to -OCH₃)
Ketone C=O Stretch ~1640 Yes Yes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Raloxifene Dimethyl Ether Hydrochloride and for monitoring the progress of its synthesis. isca.me Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. chitkara.edu.injocpr.com

For purity assessment, a validated stability-indicating HPLC method is developed. A typical setup involves a C8 or C18 stationary phase column with a mobile phase consisting of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate (B84403) or ammonium (B1175870) formate, often run in a gradient elution mode. nih.govresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits maximum absorbance, typically around 280 nm for the benzothiophene chromophore. nih.govscielo.br The methylation of the two polar hydroxyl groups in Raloxifene to form the less polar dimethyl ether derivative would result in a significant increase in its retention time on a reversed-phase column compared to the parent compound under identical conditions. A pure sample of Raloxifene Dimethyl Ether Hydrochloride will yield a single, sharp, and symmetrical peak in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. isca.me

During synthesis, HPLC can be used to monitor the disappearance of the starting material (Raloxifene) and the appearance of the product, allowing for the optimization of reaction conditions and determination of the reaction's endpoint. nih.gov

Table 4: Typical RP-HPLC Conditions for Analysis of Raloxifene and its Derivatives

Parameter Condition
Column C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: Aqueous Buffer (e.g., 0.01 M KH₂PO₄, pH 3.0) B: Acetonitrile nih.gov
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min nih.gov
Detection UV at 280-287 nm nih.govscielo.br

| Column Temperature | Ambient or controlled (e.g., 30-45 °C) nih.govscielo.br |

Thin Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for the qualitative monitoring of reaction progress during the synthesis of Raloxifene Dimethyl Ether Hydrochloride from its precursors. thieme.de

To monitor the methylation of Raloxifene, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) alongside spots of the pure starting material (Raloxifene) and, if available, the pure product. The plate is then developed in a suitable mobile phase, which is typically a mixture of organic solvents. ekb.eg Because Raloxifene contains two polar hydroxyl groups, it is significantly more polar than its dimethyl ether derivative. On a normal-phase silica gel plate, the less polar product will travel further up the plate, resulting in a higher retention factor (Rf) value compared to the more polar starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Conversely, if a reversed-phase (RP-18) TLC plate is used, the more polar Raloxifene would have a higher Rf value. researchgate.net

Table 5: Example TLC System for Monitoring the Synthesis of Raloxifene Dimethyl Ether

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ (Normal Phase) ekb.eg
Mobile Phase A mixture of a non-polar and a moderately polar solvent (e.g., Methanol (B129727)/Chloroform) ekb.eg
Visualization UV light at 254 nm
Expected Rf (Raloxifene) Lower Rf value (e.g., 0.4)

| Expected Rf (Raloxifene Dimethyl Ether) | Higher Rf value (e.g., 0.7) |

Role of Ester Intermediates in the Design and Synthesis of Raloxifene Analogues and Derivatives

Chemical Strategies for Structural Diversification via Ester Functionalization

The ester moiety is an ideal precursor for a multitude of functional groups, making it a cornerstone for the structural diversification of raloxifene (B1678788) analogues. The chemical reactivity of the ester allows for its conversion into amides, carboxylic acids, alcohols, and other functionalities, each potentially altering the biological activity of the parent molecule.

One primary strategy involves the hydrolysis of a methyl ester to its corresponding carboxylic acid. This transformation introduces a new site for potential salt formation or further derivatization, such as amidation. For instance, methyl ester precursors can be readily converted to their carboxylic acid analogues, which can then be coupled with various amines to produce a diverse range of amide derivatives. This approach allows for the introduction of different substituents at a late stage in the synthesis, providing a modular and efficient way to explore the chemical space around the core structure.

Another key strategy is the reduction of the ester to a primary alcohol. For example, an ethyl ester intermediate in the synthesis of C6-substituted raloxifene derivatives can be reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to yield the corresponding primary benzylic alcohol. nih.gov This introduces a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized, for example, through etherification or protection with groups like tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) ethers. nih.gov

The following table summarizes key transformations of ester intermediates in the synthesis of raloxifene analogues:

Ester Intermediate TransformationReagents and ConditionsResulting Functional GroupPotential for Further Diversification
HydrolysisAcid or base catalysis (e.g., NaOH)Carboxylic AcidAmidation, esterification
ReductionStrong reducing agents (e.g., LiAlH4 in THF)Primary AlcoholEtherification, oxidation, protection
AmidationAmines, often with a catalystAmideIntroduction of diverse amine substituents

These transformations underscore the strategic importance of ester intermediates in creating a wide array of raloxifene analogues with potentially improved therapeutic properties.

Synthetic Approaches for Introducing Substituents on the Benzothiophene (B83047) Core

The benzothiophene core of raloxifene is a primary target for substitution to modulate its biological activity. Ester groups can be introduced at various positions, particularly at the C6 position, to serve as a launchpad for further modifications.

One effective method for introducing substituents at the C6 position of the benzothiophene core is through halogen-metal exchange. This process typically involves a brominated benzothiophene precursor, which undergoes a halogen-metal exchange reaction, for example with tert-butyllithium (B1211817) (tBuLi) at low temperatures. The resulting lithiated species is a potent nucleophile that can react with various electrophiles to introduce a range of substituents. For instance, reaction with an appropriate chloroformate can introduce an ester group at the C6 position. nih.gov

Friedel-Crafts acylation is another powerful method for functionalizing the benzothiophene core, although it is more commonly used to introduce the aroyl group at the C3 position. However, modifications of this reaction can be employed to introduce substituents at other positions under specific conditions.

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the benzothiophene core. A 6-bromo-benzothiophene intermediate can be subjected to various palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to introduce a wide range of aryl, heteroaryl, or alkyl groups. While not directly introducing an ester, these methods can be used to install a precursor that is later converted to an ester.

The following table outlines some synthetic approaches for introducing substituents on the benzothiophene core, which can include or lead to ester functionalities:

Synthetic ApproachKey ReagentsPosition of SubstitutionDescription
Halogen-Metal ExchangetBuLi, electrophileC6A bromine atom at C6 is exchanged for lithium, creating a nucleophile for reaction with various electrophiles. nih.gov
Friedel-Crafts AcylationAcid chloride, Lewis acid (e.g., AlCl3)Primarily C3An acyl group is introduced onto the benzothiophene ring, typically at the electron-rich C3 position.
Palladium-Catalyzed Cross-CouplingPalladium catalyst, organometallic reagentC6 (from bromo-intermediate)A carbon-carbon bond is formed between the benzothiophene core and a new substituent.

These synthetic methodologies provide a robust toolkit for chemists to create a diverse array of ester-functionalized benzothiophene intermediates, which are crucial for the development of new raloxifene analogues.

Modulation of Molecular Architecture through Ester-Based Transformations

For example, the conversion of a 6-carbomethoxy analogue to its corresponding carboxylic acid introduces a negatively charged group at physiological pH, which can lead to different binding interactions within the receptor pocket compared to the neutral ester. nih.gov Similarly, the reduction of an ester to a more flexible primary alcohol can allow for different conformational states of the side chain, potentially leading to an improved fit with the receptor. nih.gov

The synthesis of amide derivatives from an ester intermediate allows for the systematic exploration of the space around the benzothiophene core. By varying the amine used in the amidation reaction, a wide range of substituents with different steric and electronic properties can be introduced. This can be particularly useful for probing specific interactions within the ligand-binding domain of the estrogen receptor.

Furthermore, the ester group itself can be part of a larger side chain that is modified. For example, an ester within a side chain attached to the benzothiophene core can be hydrolyzed to a carboxylic acid, which is then used to conjugate the raloxifene analogue to another molecule, such as a fluorescent probe or a targeting moiety for drug delivery.

The following table provides examples of how ester-based transformations can modulate the molecular architecture and properties of raloxifene analogues:

TransformationChange in Molecular PropertiesPotential Biological Impact
Ester to Carboxylic AcidIncreased polarity, introduction of a negative chargeAltered binding affinity and selectivity, improved solubility
Ester to Primary AlcoholIncreased flexibility, introduction of a hydrogen bond donorNew hydrogen bonding interactions with the receptor, altered conformational preferences
Ester to AmideIntroduction of various substituents, altered hydrogen bonding potentialProbing of specific receptor-ligand interactions, modulation of pharmacokinetic properties

Theoretical and Computational Chemistry Applied to Raloxifene Dimethyl Ester Hydrochloride

Molecular Modeling of Reaction Mechanisms for Ester Formation and Cleavage

Molecular modeling is a powerful tool for elucidating the intricate details of chemical reactions. For Raloxifene (B1678788) dimethyl ester hydrochloride, this includes the mechanisms of its formation (esterification) and breakdown (hydrolysis).

Ester Formation: The formation of Raloxifene dimethyl ester hydrochloride typically involves the esterification of the two phenolic hydroxyl groups of Raloxifene. Computational models can simulate these reactions, providing a step-by-step view of the process. For instance, in a common esterification reaction using an acid catalyst, modeling can illustrate the protonation of the carbonyl oxygen of the esterifying agent, followed by the nucleophilic attack of the phenolic oxygen. The subsequent proton transfer and elimination of a water molecule to form the ester can be visualized, and the energy barriers for each step can be calculated. These models can help in optimizing reaction conditions by identifying the rate-limiting step and suggesting modifications to lower the activation energy.

Ester Cleavage (Hydrolysis): The hydrolysis of the ester back to the parent phenol (B47542) is a critical aspect of its chemistry, particularly in understanding its stability. Computational studies can model the hydrolysis mechanism under both acidic and basic conditions. These models can detail the approach of a water molecule or hydroxide (B78521) ion to the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to yield the carboxylic acid and the phenol. rsc.org The calculated energy profiles for these pathways can predict the rate of hydrolysis under different pH conditions. rsc.org For phenolic esters, the electronic nature of the substituent on the phenyl ring can significantly influence the rate of hydrolysis, a factor that can be quantitatively assessed through computational modeling. rsc.org

A generalized reaction scheme for the acid-catalyzed hydrolysis of a phenolic ester, representative of the ester groups in Raloxifene dimethyl ester, is presented below:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer.

Elimination of the alcohol (phenol in this case).

Table 1: Key Steps in Acid-Catalyzed Ester Hydrolysis

StepDescription
1The carbonyl oxygen of the ester is protonated by an acid catalyst, which makes the carbonyl carbon more electrophilic.
2A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
3A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate.
4The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed, yielding the carboxylic acid and the alcohol (phenol).

Conformational Analysis of Ester-Containing Intermediates

The three-dimensional structure, or conformation, of a molecule plays a crucial role in determining its physical and chemical properties. Conformational analysis of the ester-containing intermediates in the formation and cleavage of this compound can provide insights into the reaction pathways and the stability of these transient species.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface of the molecule and identify stable conformations (energy minima) and transition states. For a molecule as complex as Raloxifene dimethyl ester, with multiple rotatable bonds, a systematic conformational search is necessary to identify the global energy minimum and other low-energy conformers.

Table 2: Representative Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionPotential Influence
C-O-C=ODefines the orientation of the ester group.Can affect steric hindrance and intramolecular interactions.
Ar-C-O-CDescribes the rotation of the ester relative to the aromatic ring.Influences the conjugation and electronic communication between the ester and the aromatic system.

Quantum Chemical Calculations for Understanding Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of molecules. nih.govrsc.orgijcce.ac.ir For this compound, these calculations can predict a range of properties that are key to its chemical behavior.

Electronic Properties: Calculations can determine the distribution of electron density within the molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for predicting sites of electrophilic and nucleophilic attack. numberanalytics.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. researchgate.net The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability. researchgate.net

Reactivity Descriptors: Quantum chemical calculations can also be used to compute various reactivity descriptors, such as Fukui functions, which identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. researchgate.net For the benzothiophene (B83047) core of Raloxifene, electrophilic substitution is a characteristic reaction, and computational models can predict the preferred positions of substitution. rsc.orgtaylorfrancis.comyoutube.com

Stability: The stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of potential degradation products. For example, the thermodynamic feasibility of hydrolysis can be determined by comparing the computed energies of the ester and its hydrolysis products (Raloxifene and two molecules of the corresponding carboxylic acid).

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance for Reactivity and Stability
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability.
Electron Density The probability of finding an electron at a particular point in the molecule.Highlights electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.
Fukui Functions Describe the change in electron density at a given point when the total number of electrons is changed.Identify the most reactive sites for different types of chemical reactions.

Applications of Quantitative Structure-Activity Relationship (QSAR) in Chemical Design (excluding biological activity analysis)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used to predict biological activity, QSAR can also be applied to predict physicochemical properties and chemical reactivity, which is highly relevant to chemical design.

For this compound and its analogs, QSAR models can be developed to predict properties such as solubility, lipophilicity (logP), and stability (e.g., rate of hydrolysis). nih.govnih.gov These models are built using a set of known compounds (a training set) and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest. Once a robust QSAR model is developed and validated, it can be used to predict the properties of new, unsynthesized compounds. researchgate.net This predictive capability is a powerful tool in chemical design, as it allows chemists to prioritize the synthesis of compounds with desired physicochemical properties. frontiersin.org For instance, a QSAR model for ester hydrolysis could be used to design analogs of Raloxifene dimethyl ester with enhanced stability. researchgate.net

A 4D-QSAR study on a series of Raloxifene analogs has demonstrated the utility of this approach in understanding how structural modifications influence molecular properties. mdpi.comufla.br By focusing on the chemical and physical descriptors, such models can guide the design of new molecules with tailored characteristics, independent of their biological function.

Table 4: Examples of Molecular Descriptors Used in QSAR for Physicochemical Properties

Descriptor ClassExamplesProperty Predicted
Topological Wiener index, Kier & Hall connectivity indicesBoiling point, viscosity
Geometrical Molecular surface area, molecular volumeSolubility, transport properties
Electronic Dipole moment, partial charges, HOMO/LUMO energiesReactivity, polarity, stability
Hydrophobic LogP, molar refractivityLipophilicity, membrane permeability

By leveraging these computational approaches, a deeper understanding of the chemical nature of this compound can be achieved, facilitating the design of related compounds with specific, desired physicochemical properties.

Q & A

Q. What analytical challenges arise in distinguishing Raloxifene Hydrochloride from its dimethyl ester derivative?

  • Answer : Employ IR spectroscopy (KBr pellet) to differentiate ester C=O stretches (~1,740 cm⁻¹) from the parent ketone (~1,680 cm⁻¹). For LC-MS, monitor m/z 474 → 112 (ester) vs. m/z 510 → 145 (hydrochloride) transitions, ensuring baseline separation (Rs ≥2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.